molecular formula C13H16O2S B14480491 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid CAS No. 66252-95-7

3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid

Cat. No.: B14480491
CAS No.: 66252-95-7
M. Wt: 236.33 g/mol
InChI Key: NPSLXATWHNFMDS-UHFFFAOYSA-N
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Description

3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C13H18O2S It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with a suitable halogenated aromatic compound under basic conditions.

    Attachment to the phenyl ring: The tert-butylsulfanyl group is then introduced to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the prop-2-enoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the prop-2-enoic acid moiety can participate in various biochemical reactions. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(tert-Butylsulfanyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of a prop-2-enoic acid moiety.

    3-(tert-Butylsulfanyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.

    2-(tert-Butylsulfamoyl)thiophene-3-boronic acid: Contains a thiophene ring and a boronic acid moiety.

Uniqueness

3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid is unique due to the presence of both the tert-butylsulfanyl group and the prop-2-enoic acid moiety, which confer distinct chemical and biological properties

Properties

CAS No.

66252-95-7

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

3-(2-tert-butylsulfanylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2S/c1-13(2,3)16-11-7-5-4-6-10(11)8-9-12(14)15/h4-9H,1-3H3,(H,14,15)

InChI Key

NPSLXATWHNFMDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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